An In-depth Technical Guide to the Structural Analysis of 1-Chloro-2-iodo-3,5-dimethylbenzene
An In-depth Technical Guide to the Structural Analysis of 1-Chloro-2-iodo-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-iodo-3,5-dimethylbenzene is a halogenated aromatic compound with potential applications in organic synthesis and drug development. Its utility as a building block often relies on the precise understanding of its three-dimensional structure and the electronic properties conferred by its substituents. The chlorine and iodine atoms, along with the two methyl groups on the benzene ring, create a unique substitution pattern that dictates its reactivity and potential interactions with biological targets.
This technical guide provides a comprehensive analysis of the synthesis and structural elucidation of 1-Chloro-2-iodo-3,5-dimethylbenzene. As a Senior Application Scientist, the following sections will detail a robust synthetic protocol and a thorough structural characterization using modern analytical techniques. In the absence of readily available experimental spectra for the title compound, this guide will employ a predictive approach for its spectroscopic analysis, substantiated by a comparative analysis with structurally related analogues.
Synthesis of 1-Chloro-2-iodo-3,5-dimethylbenzene
A plausible and efficient method for the synthesis of 1-Chloro-2-iodo-3,5-dimethylbenzene is the electrophilic iodination of 1-chloro-3,5-dimethylbenzene. The directing effects of the chloro and methyl groups on the aromatic ring will guide the incoming iodine electrophile. The chloro group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. In this case, the sterically most accessible and electronically favorable position for iodination is ortho to the chloro group and meta to the two methyl groups.
A common and effective reagent for this transformation is N-Iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).
Experimental Protocol: Synthesis via Electrophilic Iodination
Materials:
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1-chloro-3,5-dimethylbenzene
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N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 1-chloro-3,5-dimethylbenzene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq).
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Cool the mixture to 0 °C using an ice bath and stir for 10 minutes.
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Slowly add trifluoroacetic acid (0.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to afford the pure 1-Chloro-2-iodo-3,5-dimethylbenzene.
Structural Elucidation
The definitive structural confirmation of 1-Chloro-2-iodo-3,5-dimethylbenzene is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the two equivalent methyl groups.
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Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments. The proton at the 6-position (H-6) is ortho to a methyl group and meta to both the chloro and iodo groups. The proton at the 4-position (H-4) is flanked by two methyl groups. Due to the anisotropic effect of the iodine atom, the proton at H-6 is expected to be deshielded compared to H-4. We would predict two singlets in the aromatic region, likely between δ 7.0 and 7.5 ppm.
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Methyl Protons (2 x -CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent and are expected to appear as a single sharp singlet in the upfield region, likely around δ 2.3-2.4 ppm.
The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments. For 1-Chloro-2-iodo-3,5-dimethylbenzene, we expect to see eight distinct signals.
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Aromatic Carbons:
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C-I and C-Cl: The carbons directly attached to the halogens will be significantly influenced by their electronegativity and size. The carbon bearing the iodine (C-2) is expected to be found at a relatively upfield chemical shift (around 90-100 ppm) due to the heavy atom effect of iodine. The carbon attached to chlorine (C-1) will be downfield, likely in the range of 130-135 ppm.
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C-CH₃: The two carbons attached to the methyl groups (C-3 and C-5) are expected to be downfield due to the substitution, likely in the 138-142 ppm range.
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CH Carbons: The two aromatic carbons bearing protons (C-4 and C-6) will appear in the typical aromatic region (125-135 ppm).
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Methyl Carbons: The two equivalent methyl carbons will appear as a single signal in the upfield region, typically around 20-22 ppm.
To substantiate the predicted chemical shifts, the experimental NMR data for the starting material and a related iodo-analogue are presented below.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Chloro-3,5-dimethylbenzene | 6.95 (s, 2H), 6.85 (s, 1H), 2.29 (s, 6H) | 138.9, 134.5, 129.5, 125.8, 21.2 |
| 1-Iodo-3,5-dimethylbenzene | 7.35 (s, 2H), 6.95 (s, 1H), 2.28 (s, 6H) | 144.3, 136.2, 129.4, 94.4, 21.2 |
| 1-Chloro-2-iodo-3,5-dimethylbenzene (Predicted) | ~7.3 (s, 1H), ~7.1 (s, 1H), ~2.35 (s, 6H) | ~141, ~139, ~135, ~130, ~128, ~95, ~21.5 |
Note: The predicted values are estimations and may vary slightly from experimental results.
Experimental Protocol: NMR Data Acquisition
Instrumentation:
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400 MHz (or higher) NMR Spectrometer
Sample Preparation:
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Dissolve 5-10 mg of the purified 1-Chloro-2-iodo-3,5-dimethylbenzene in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
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Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
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Pulse Sequence: Proton-decoupled single-pulse sequence.
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
The electron ionization (EI) mass spectrum of 1-Chloro-2-iodo-3,5-dimethylbenzene is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak.
Key Expected Fragments:
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Molecular Ion (M⁺): The peak corresponding to the intact molecule.
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[M - CH₃]⁺: Loss of a methyl group.
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[M - Cl]⁺: Loss of a chlorine atom.
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[M - I]⁺: Loss of an iodine atom. This is often a very prominent peak due to the relative weakness of the C-I bond.
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[M - CH₃ - Cl]⁺ and [M - CH₃ - I]⁺: Subsequent fragmentation of the initial fragments.
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation:
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Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Sample Preparation:
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Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Parameters:
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Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium.
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MS Ion Source: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 500.
Visualizations
Caption: Molecular structure of 1-Chloro-2-iodo-3,5-dimethylbenzene.
Caption: Synthetic workflow for 1-Chloro-2-iodo-3,5-dimethylbenzene.
Caption: Analytical workflow for structural elucidation.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and structural analysis of 1-Chloro-2-iodo-3,5-dimethylbenzene. By leveraging established synthetic methodologies and a predictive, comparative approach to spectroscopic analysis, researchers and drug development professionals can confidently prepare and characterize this valuable chemical entity. The detailed experimental protocols and expected analytical data serve as a robust starting point for further investigation and application of this compound in various scientific endeavors.
References
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N-Iodosuccinimide (NIS)
- Title: N-Iodosuccinimide as an Iodinating Reagent for Arom
- Source: Organic Syntheses
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URL: [Link]
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NMR Data of 1-chloro-3,5-dimethylbenzene
- Title: Spectral D
- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
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URL: [Link]
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NMR Data of 1-iodo-3,5-dimethylbenzene
- Title: Spectral D
- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan
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URL: [Link]
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Mass Spectrometry of Halogenated Compounds
- Title: NIST Chemistry WebBook
- Source: National Institute of Standards and Technology (NIST)
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URL: [Link]
